9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride
Description
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is a chemical compound that belongs to the purine class of molecules Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Properties
IUPAC Name |
9-(1-aminopropan-2-yl)purin-6-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6.ClH/c1-5(2-9)14-4-13-6-7(10)11-3-12-8(6)14;/h3-5H,2,9H2,1H3,(H2,10,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AILBNJUQKQZZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=NC2=C(N=CN=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-22-9 | |
| Record name | 9H-Purine-9-ethanamine, 6-amino-β-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864058-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Alkylation at N9 Position
- The starting material is commonly 2,6-dichloro-9H-purine .
- Alkylation is performed using 2-iodopropane and potassium carbonate in dimethyl sulfoxide (DMSO) at low temperatures (15–18 °C) to favor N9 substitution.
- Despite attempts at regioselectivity, both N9 and N7 alkylated isomers form, with a typical ratio of about 89% N9 to 11% N7.
- The desired 2,6-dichloro-9-isopropyl-9H-purine is isolated by crystallization from ethyl acetate/hexane, yielding approximately 60% (based on chromatographic and crystallization data).
Nucleophilic Aromatic Substitution at C6
- The chlorine at the C6 position is substituted by an amino group via nucleophilic aromatic substitution.
- This is accomplished by reacting the alkylated purine with aromatic amines or benzylamine in dimethylformamide (DMF) with triethylamine at 80–100 °C.
- The reaction yields 2,6-disubstituted purines with yields ranging from 41% to 87% after purification by column chromatography.
Introduction of 1-Aminopropan-2-yl Side Chain
- The substitution of chlorine at the C2 position with 3-aminopropan-1-ol (a precursor to the aminopropyl group) is challenging.
- Initial attempts using catalysts such as 4-(dimethylamino)pyridine, 1-methylpyrrolidin-2-one, and strong bases like Hünig’s base in DMSO were unsuccessful or gave low yields.
- The successful method involved solvent-free conditions with a significant excess of 3-aminopropan-1-ol heated at 160 °C for 3–6 hours.
- This approach yielded the desired substitution products effectively.
Formation of Hydrochloride Salt
- The free base form of 9-(1-aminopropan-2-yl)-9H-purin-6-amine is converted to its hydrochloride salt by treatment with isopropanol hydrochloride (IPA.HCl) at low temperatures (10–15 °C), followed by stirring at 25–30 °C.
- The solid hydrochloride salt is filtered, washed with ethyl acetate, and dried to obtain the pure compound.
- Yields reported for this step are around 150 g scale with melting ranges of 168–174 °C, indicating good purity.
Experimental Data Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| N9 Alkylation | 2-iodopropane, K2CO3, DMSO | 15–18 °C | Not specified | ~60 | Mixture of N9/N7 isomers (89:11 ratio) |
| C6 Substitution | Aromatic amine, DMF, triethylamine | 80–100 °C | Not specified | 41–87 | Purification by column chromatography |
| C2 Substitution with 3-aminopropan-1-ol | Excess 3-aminopropan-1-ol, solvent-free | 160 °C | 3–6 hours | Not specified | Initial methods unsuccessful, solvent-free best |
| Hydrochloride Salt Formation | IPA.HCl in ethyl acetate | 10–15 °C then 25–30 °C | 2 hours | High | Solid filtered and dried |
Chemical Reactions Analysis
Types of Reactions
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-purine derivatives, while substitution reactions can produce a variety of functionalized purine compounds.
Scientific Research Applications
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to purine metabolism.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, thereby modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Caffeine: A stimulant that is structurally related to purines and has various biological effects.
Uniqueness
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Unlike naturally occurring purines, this compound can be tailored for specific applications in research and industry, making it a valuable tool in scientific investigations.
Biological Activity
9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, also known as a purine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation and cancer progression. This article explores the compound's biological activity, including its effects on cancer cells, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C8H13ClN6
- CAS Number : 1864058-22-9
The primary mechanism through which 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride exerts its biological effects is by inhibiting CDKs. CDKs are essential for cell cycle progression, and their dysregulation is often implicated in various cancers. The compound's structural attributes allow it to bind effectively to the ATP-binding sites of CDKs, thereby preventing their activation and subsequent phosphorylation of target proteins involved in cell cycle progression.
Structure-Activity Relationship (SAR)
Research has shown that modifications at specific positions on the purine ring can significantly influence the inhibitory potency against CDKs. For instance, studies indicate that substituents at the 2, 6, and 9 positions of the purine scaffold are critical for enhancing biological activity. Table 1 summarizes findings related to various substitutions and their corresponding IC50 values against CDK12/cyclinK.
| Compound | Substituent at Position 2 | Substituent at Position 6 | Substituent at Position 9 | IC50 (nM) |
|---|---|---|---|---|
| A | 3-Pyridyl | Bipyridyl | Isopropyl | 221 |
| B | 3-Pyridyl | Bipyridyl | Ethyl | 16 |
| C | Heteroaryl | Hydroxyalkyl | Cyclopentyl | Not Active |
This table illustrates that the ethyl group at position 9 significantly enhances inhibitory activity compared to isopropyl or bulky groups like cyclopentyl, suggesting a preference for smaller substituents in this region .
Biological Activity in Cancer Models
Recent studies have highlighted the compound's effectiveness in inhibiting the growth of various cancer cell lines. For example, it has shown potent activity against HER2+ breast cancer cells, both trastuzumab-sensitive and trastuzumab-resistant lines. The degradation of cyclin K through the action of this compound leads to enhanced suppression of CDK12 function, resulting in reduced cellular proliferation .
Case Study: HER2+ Breast Cancer
In a series of experiments involving HER2+ breast cancer cell lines (SK-Br3 and HCC1954), treatment with 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride resulted in significant reductions in cell viability. The study reported an IC50 value of approximately 16 nM for the compound against CDK12/cyclinK, demonstrating its potential as a therapeutic agent in combating resistant cancer phenotypes .
Q & A
Q. What synthetic methodologies are recommended for preparing 9-(1-aminopropan-2-yl)-9H-purin-6-amine hydrochloride, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using adenine derivatives and 1-aminopropan-2-yl precursors. A multi-step protocol involves:
Protection of the adenine amino group (e.g., using Boc or Fmoc groups).
Alkylation with 1-aminopropan-2-yl halides under inert conditions.
Deprotection and subsequent hydrochloride salt formation.
Characterization requires HPLC (>95% purity), 1H/13C NMR (to confirm substitution at N9 and amine proton integration), and mass spectrometry (to verify molecular ion peaks). Crystallization in polar solvents (e.g., ethanol/water) enhances purity .
Q. How is the inhibitory activity of this compound against adenylate cyclase (AC) assessed in cellular models?
- Methodological Answer : Use radiolabeled cAMP accumulation assays in intact human platelets or HEK293 cells:
Pre-treat cells with forskolin (AC activator) and IBMX (phosphodiesterase inhibitor).
Co-incubate with the compound (10–100 µM range).
Quantify cAMP via radioimmunoassay (RIA) or ELISA .
Compare results to known AC inhibitors like SQ22536 (IC50 ~2–10 µM). Discrepancies may arise from cell-specific AC isoform expression (e.g., AC1 vs. AC5) .
Advanced Research Questions
Q. How can structural data (e.g., X-ray crystallography) resolve contradictions in inhibitory potency across studies?
- Methodological Answer : Conflicting potency data may stem from isoform selectivity or solvent effects . Structural analysis using SHELX or ORTEP-3 for crystallography can:
Determine binding interactions (e.g., hydrogen bonds between the 6-amine group and AC catalytic residues).
Compare with analogs (e.g., SQ22536’s tetrahydrofuran group vs. this compound’s 1-aminopropan-2-yl moiety).
Refinement protocols must account for twinning or low-resolution data, common in flexible purine derivatives .
Q. What experimental controls are critical when evaluating off-target effects in kinase or acetylcholinesterase (AChE) assays?
- Methodological Answer : To exclude nonspecific binding:
Use ZM241385 (A2A adenosine receptor antagonist) to isolate AC inhibition from receptor-mediated effects.
Include tacrine or donepezil as positive controls in AChE inhibition assays.
Perform dose-response curves (1–100 µM) to calculate selectivity indices.
Note: The 1-aminopropan-2-yl group may enhance membrane permeability but also increase off-target interactions with cationic binding pockets .
Q. How can synthetic yields be optimized for scale-up without compromising stereochemical integrity?
- Methodological Answer : Key strategies include:
Microwave-assisted synthesis to reduce reaction time and byproducts.
Chiral HPLC or enzymatic resolution to separate diastereomers (if present).
Design of Experiments (DoE) to optimize solvent polarity (e.g., DMF vs. THF) and temperature.
Yields >60% are achievable with Boc-protected intermediates, as reported for structurally related purine derivatives .
Data Contradiction Analysis
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
